![molecular formula C14H22N2O2 B1311469 N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine CAS No. 857284-10-7](/img/structure/B1311469.png)
N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine” is a chemical compound with the molecular formula C14H22N2O2 . It has garnered increasing attention from different fields of research and industry in recent years due to its unique physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular structure of “N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine” is characterized by a morpholine ring attached to a benzyl group via an ether linkage, with a methylated amine group on the benzyl ring . The average mass of the molecule is 250.337 Da, and the monoisotopic mass is 250.168121 Da .Physical And Chemical Properties Analysis
“N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine” has a melting point of 128-130°C . The molecular weight of the compound is 250.34 g/mol.Applications De Recherche Scientifique
Gastroprokinetic Activity
Research has shown that compounds related to N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine exhibit potent gastroprokinetic activity. For instance, N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds have been evaluated for their effects on gastric emptying, highlighting the essential role of the amide bond of the 2-morpholinyl benzamides in achieving potent gastroprokinetic activity (Kalo et al., 1995).
Antimicrobial Activities
New derivatives, such as 1,2,4-Triazole derivatives including morpholine components, have been synthesized and screened for antimicrobial activities. Some of these compounds have shown good to moderate activities against various microorganisms (Bektaş et al., 2007).
Ruthenium-Catalyzed Hydroamination
A study demonstrated ruthenium-catalyzed intermolecular, anti-Markovnikov hydroamination of vinylarenes with secondary aliphatic and benzylic amines, including morpholine. This process achieved high yields and regioselectivity, indicating the potential for synthesizing complex amines like N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine (Utsunomiya & Hartwig, 2003).
Antitumor and Antibacterial Activity
Compounds such as 3-amino-4-morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide, synthesized via a condensation process involving morpholine, have shown distinct effective inhibition on the proliferation of cancer cell lines (Lu et al., 2017). Additionally, certain compounds involving morpholine have demonstrated antibacterial activity (Zhi, 2010).
Synthesis of Amides with Blood Pressure Effects
Amides formed from morpholine have been synthesized and shown to have effects on arterial blood pressure, with some showing hypertensive actions and others having hypotensive effects (Limanskii et al., 2009).
Safety And Hazards
“N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
N-methyl-1-[3-(2-morpholin-4-ylethoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-12-13-3-2-4-14(11-13)18-10-7-16-5-8-17-9-6-16/h2-4,11,15H,5-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLONZMUSMQJGID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428743 |
Source


|
| Record name | N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine | |
CAS RN |
857284-10-7 |
Source


|
| Record name | N-Methyl-3-[2-(4-morpholinyl)ethoxy]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857284-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

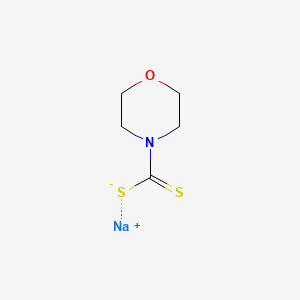
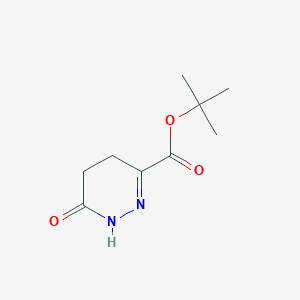
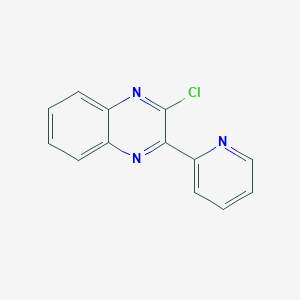
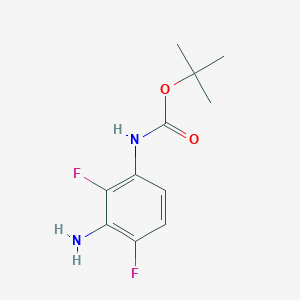
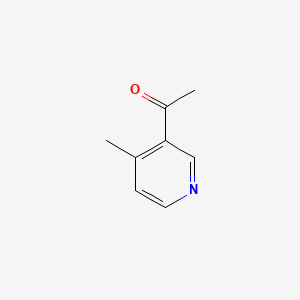
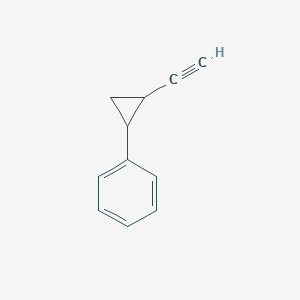
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1311399.png)
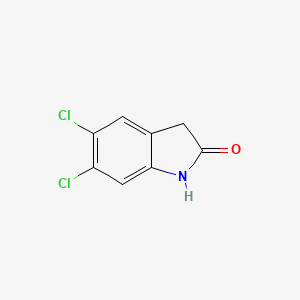
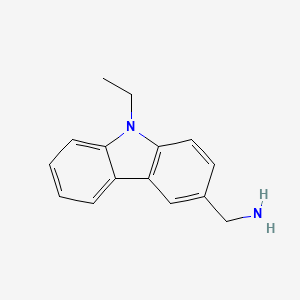
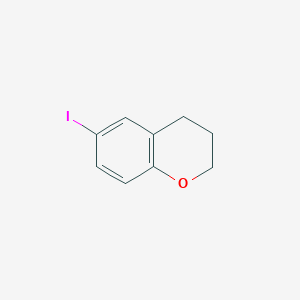
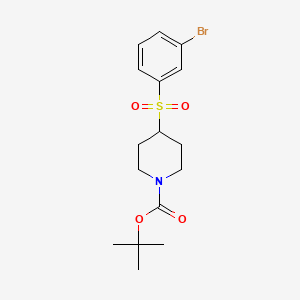
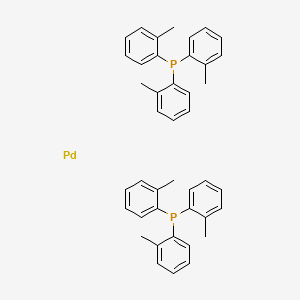
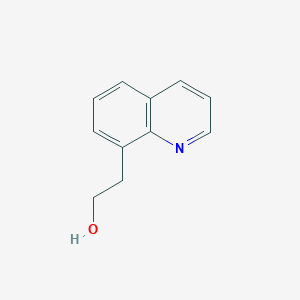
![Pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1311414.png)